molecular formula C9H7F4NO3 B1581019 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 28202-30-4

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1581019
CAS No.: 28202-30-4
M. Wt: 253.15 g/mol
InChI Key: JHPMFMSCHNLTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is an aromatic compound characterized by the presence of a nitro group, a methyl group, and a tetrafluoroethoxy group attached to a benzene ring

Mechanism of Action

Mode of Action

Nitrobenzene compounds are generally known to undergo nitration, a process where a nitro group is added to an aromatic system . This can result in changes to the compound’s reactivity and interactions with its targets.

Biochemical Pathways

Nitrobenzene compounds are known to be involved in various chemical reactions, including nitration . The downstream effects of these reactions can vary widely depending on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene . These factors can include temperature, pH, and the presence of other compounds or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is as follows:

    Etherification: The tetrafluoroethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the tetrafluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

    Reduction: 2-Methyl-4-amino-1-(1,1,2,2-tetrafluoroethoxy)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers with specific electronic or optical properties.

    Pharmaceutical Research: It can be used as a building block in the synthesis of potential pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrotoluene: Similar structure but lacks the tetrafluoroethoxy group.

    2-Methyl-4-nitroanisole: Similar structure but has a methoxy group instead of a tetrafluoroethoxy group.

Uniqueness

2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c1-5-4-6(14(15)16)2-3-7(5)17-9(12,13)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMFMSCHNLTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182467
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28202-30-4
Record name 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28202-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-2-methyl-4-nitrophenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 5
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.